3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS3558, is a selective adenosine A3 receptor agonist. It has been widely studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione selectively activates the adenosine A3 receptor, which is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, the activation of phospholipase C, and the modulation of ion channels. These signaling pathways ultimately lead to the biological effects of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione are diverse and depend on the tissue and cell type. In cancer cells, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the effectiveness of chemotherapy. In immune cells, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and enhance the activity of regulatory T cells. In neurons, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to improve cognitive function, protect against oxidative stress, and enhance the survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione in lab experiments include its high selectivity for the adenosine A3 receptor, its diverse biological effects, and its potential therapeutic applications in various diseases. The limitations of using 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the study of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and scalable synthesis methods for 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione. Additionally, the development of novel analogs of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione with improved selectivity and potency could lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the biological effects of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione could provide insights into the pathogenesis of various diseases and the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione involves the condensation of 8-bromo-1,3-dimethylxanthine with 2,6-diaminopurine-7-methyl-riboside, followed by the reaction with 3-pentyl-1-bromo-propane and finally the reaction with 2,2-dimethylpropanoic acid hydrazide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. In inflammation, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to reduce inflammation and protect against tissue damage. In neurodegenerative disorders, 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to improve cognitive function and protect against neuronal damage.
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-5-6-7-8-20-10-11(15-13(20)18-17-9(2)3)19(4)14(22)16-12(10)21/h5-8H2,1-4H3,(H,15,18)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAUBWBMKJEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.